molecular formula C11H12N2O3 B14822962 4-Cyclopropoxy-2-formyl-N-methylnicotinamide

4-Cyclopropoxy-2-formyl-N-methylnicotinamide

Cat. No.: B14822962
M. Wt: 220.22 g/mol
InChI Key: OLUOQXXDQZHUHD-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-formyl-N-methylnicotinamide is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . It is known for its unique structure, which includes a cyclopropoxy group attached to a nicotinamide core. This compound is utilized in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-formyl-N-methylnicotinamide typically involves the reaction of nicotinamide derivatives with cyclopropyl reagents under controlled conditions. One common method involves the use of cyclopropyl bromide in the presence of a base to introduce the cyclopropoxy group. The formyl group can be introduced through formylation reactions using reagents such as formic acid or formyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-formyl-N-methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted nicotinamide derivatives.

Scientific Research Applications

4-Cyclopropoxy-2-formyl-N-methylnicotinamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-formyl-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group may enhance binding affinity to certain proteins, while the formyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-formyl-N-methylnicotinamide is unique due to the presence of both the cyclopropoxy and formyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these functional groups play a crucial role.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

4-cyclopropyloxy-2-formyl-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C11H12N2O3/c1-12-11(15)10-8(6-14)13-5-4-9(10)16-7-2-3-7/h4-7H,2-3H2,1H3,(H,12,15)

InChI Key

OLUOQXXDQZHUHD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CN=C1C=O)OC2CC2

Origin of Product

United States

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